Merging dearomatization with redox-neutral C(sp3)–H functionalization via hydride transfer/cyclization: recent advances and perspectives
Organic Chemistry Frontiers Pub Date: 2022-08-04 DOI: 10.1039/D2QO01054B
Abstract
Dearomatization and direct C(sp3)–H functionalization represent two hot research fields in organic synthesis, the merging of which is among the most challenging but appealing topics. The emerging hydride transfer-involved dearomatization reaction can achieve this goal in an efficient redox-neutral manner, and encouraging progress has been made in this area during the past decade. Herein, we would like to give a timely account of the topic, and this review is categorized according to the hydride acceptors, namely vinylogous imines and quinone methides, which initiate the cascade hydride transfer/dearomative cyclization process to dearomatize indoles and phenols, respectively. Moreover, the limitations, challenges and future directions are also pointed out.
![Graphical abstract: Merging dearomatization with redox-neutral C(sp3)–H functionalization via hydride transfer/cyclization: recent advances and perspectives](http://scimg.chem960.com/usr/1/D2QO01054B.jpg)
Recommended Literature
- [1] Materials chemistry in flexible electronics
- [2] Critical review of the phytochemical profiles and health-promoting effects of the edible mushroom Armillaria mellea
- [3] In situ controlled synthesis of porous Fe–N–C materials from oily sludge by chlorinating calcination and their novel application in supercapacitors†
- [4] Glycine-functionalized copper(ii) hydroxide nanoparticles with high intrinsic superoxide dismutase activity†
- [5] Vibrational dynamics of the hydrogen bonded complexes (CH2)2O–HF and –DF investigated by combined jet- and cell-Fourier transform infrared spectroscopy
- [6] Rapid in vitro protein synthesis pipeline: a promising tool for cost-effective protein array design
- [7] A novel determination of curcumin via Ru@Au nanoparticle decorated nitrogen and sulfur-functionalized reduced graphene oxide nanomaterials
- [8] Back cover
- [9] Exploiting nanoparticles as precursors for novel nanostructure designs and properties
- [10] Impact of chirality on the amorphous state of conglomerate forming systems: a case study of N-acetyl-α-methylbenzylamine†
![Organic Chemistry Frontiers](https://scimg.chem960.com/usr/1/QO009003.jpg)
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 19394-61-7
-
CAS no.: 170643-02-4